1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluoromethyl group, a pyrazole ring, and a trimethoxybenzyl group, making it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base.
Attachment of the trimethoxybenzyl group: This is typically done through nucleophilic substitution reactions where the piperazine ring is reacted with 3,4,5-trimethoxybenzyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent parts.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include those with difluoromethyl and pyrazole moieties, such as:
3-(difluoromethyl)-1-methyl-1H-pyrazole: Important in the agrochemical industry.
1-(difluoromethyl)-3-(trifluoromethyl)benzene: Used in various chemical applications.
3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methyl]thio]-4,5-dihydro-5,5-dimethyl-1,2-oxazole: Studied for its unique chemical properties.
The uniqueness of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H26F2N4O5S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H26F2N4O5S/c1-13-17(12-25(22-13)19(20)21)31(26,27)24-7-5-23(6-8-24)11-14-9-15(28-2)18(30-4)16(10-14)29-3/h9-10,12,19H,5-8,11H2,1-4H3 |
InChI Key |
XDHWPNAPPNIODL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)C(F)F |
Origin of Product |
United States |
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